N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
This compound features a quinazoline core substituted at position 2 with a 1,2,3,4-tetrahydroisoquinoline moiety and at position 4 with a sulfanyl group linked to an acetamide scaffold. The acetamide is further substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-33-23-12-11-20(15-24(23)34-2)28-25(32)17-35-26-21-9-5-6-10-22(21)29-27(30-26)31-14-13-18-7-3-4-8-19(18)16-31/h3-12,15H,13-14,16-17H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBONAJPXMDDUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCC5=CC=CC=C5C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:
Preparation of 3,4-dimethoxyphenyl derivatives: This step involves the methoxylation of phenyl compounds under controlled conditions.
Synthesis of tetrahydroisoquinoline derivatives: This can be achieved through Pictet-Spengler reactions or other cyclization methods.
Formation of quinazoline derivatives: Quinazoline rings are often synthesized via condensation reactions involving anthranilic acid derivatives.
Coupling reactions: The final step involves coupling the prepared intermediates using sulfanyl-acetamide linkers under specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Synthesis Routes
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves several steps:
- Preparation of 3,4-dimethoxyphenyl derivatives : This involves methoxylation of phenolic compounds.
- Synthesis of tetrahydroisoquinoline derivatives : Achieved through Pictet-Spengler reactions or cyclization methods.
- Formation of quinazoline derivatives : Synthesized via condensation reactions involving anthranilic acid derivatives.
- Coupling reactions : The final assembly of intermediates using sulfanyl-acetamide linkers under controlled conditions.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Targets the quinazoline ring or sulfanyl group.
- Substitution : Electrophilic or nucleophilic substitutions occur on the aromatic rings or amide group.
Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
The compound has several notable applications:
Chemistry
It serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
This compound is investigated as a biochemical probe or inhibitor in various biological assays. Its interactions with biological targets can lead to insights into cellular processes.
Medicine
Research is ongoing to evaluate its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest it may exhibit anticancer activity by modulating specific molecular pathways.
Industry
The compound is explored in the development of new materials and as a catalyst in chemical reactions due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide is a complex organic compound exhibiting potential biological activities. This article reviews its chemical properties, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dimethoxyphenyl group.
- A quinazolin moiety linked to a tetrahydroisoquinoline structure.
- A sulfanyl group that may influence its reactivity and biological interactions.
Molecular Formula: C19H21N3O6S
Molecular Weight: 419.45 g/mol
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activities. Studies have shown that:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating specific signaling pathways. It can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | Inhibition of proliferation |
| HeLa (Cervical) | 10 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
Preliminary studies suggest that the compound has antimicrobial properties against several pathogens:
- Bacterial Inhibition: It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The sulfanyl group may enhance its antimicrobial activity by disrupting bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and excitotoxicity:
- Neuroprotection Mechanism: It could modulate neurotransmitter levels and reduce inflammation in neural tissues.
Case Studies
- In Vivo Studies: Animal models treated with the compound showed reduced tumor growth rates compared to controls. Observations included decreased vascularization within tumors.
- Clinical Implications: Although still in preclinical stages, the compound’s diverse biological activities suggest potential applications in cancer therapy and infectious disease management.
Q & A
Q. Q1.1: What are the standard synthetic routes for preparing this compound, and what critical intermediates are involved?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinazolinone core. Key steps include:
Quinazolinone Core Formation : Cyclocondensation of anthranilic acid derivatives with carbonyl sources (e.g., urea or thiourea) under acidic conditions .
Thioether Linkage Introduction : Reaction of the quinazolin-4-yl thiol group with α-haloacetamides (e.g., 2-chloroacetamide derivatives) in the presence of a base like K₂CO₃ .
Tetrahydroisoquinoline Attachment : Nucleophilic substitution or coupling reactions to introduce the 1,2,3,4-tetrahydroisoquinoline moiety .
Q. Critical Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 4-Thiol-quinazolinone | Core scaffold for sulfanyl linkage | |
| 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide | Electrophile for thioether formation |
Q. Q1.2: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfanyl-acetamide connectivity (e.g., bond angles ~120° for sp² carbons) .
Advanced Research Questions
Q. Q2.1: How can computational methods optimize the synthesis of this compound, particularly in reducing trial-and-error experimentation?
Methodological Answer:
- Reaction Path Search (ICReDD Approach) :
- Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for key steps (e.g., thioether formation) .
- Machine learning (ML) models trained on reaction databases predict optimal solvents (e.g., DMF vs. DMSO) and catalysts .
- Case Study : A 30% reduction in reaction time was achieved by optimizing the quinazolinone-thiol coupling step using ML-predicted conditions .
Q. Q2.2: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- Structural Modifications :
Q. Q2.3: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting kinase inhibition?
Methodological Answer:
- Fragment-Based Screening :
- Test truncated analogs (e.g., quinazolinone-thioacetamide fragment) to identify pharmacophoric motifs .
- Kinase Panel Assays :
- Docking Simulations (AutoDock Vina) :
Q. Q2.4: How can Design of Experiments (DoE) improve yield optimization for multi-step syntheses?
Methodological Answer:
- Factorial Design :
- Case Study : A Plackett-Burman design increased thioether coupling yield from 45% to 72% by prioritizing solvent polarity as a critical factor .
Data Contradiction Analysis
Q. Q3.1: How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Source Validation :
- Contextual Factors :
Q. Q3.2: Why might crystallographic data conflict with computational conformational predictions?
Methodological Answer:
- Crystal Packing Effects :
- Solvent Relaxation :
- MD simulations in explicit solvent (e.g., water) better approximate solution-phase conformations than vacuum-phase DFT .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
